REACTION_CXSMILES
|
[CH3:1][NH:2][S:3]([CH2:6][C:7]1[CH:8]=[CH:9][C:10]2[NH:15][CH:14]=[C:13]([CH2:16][CH2:17][N:18]([CH3:20])[CH3:19])[C:11]=2[CH:12]=1)(=[O:5])=[O:4].O.[C:22]([OH:29])(=[O:28])[CH2:23][CH2:24][C:25]([OH:27])=[O:26]>C(#N)C>[CH3:1][NH:2][S:3]([CH2:6][C:7]1[CH:8]=[CH:9][C:10]2[NH:15][CH:14]=[C:13]([CH2:16][CH2:17][N:18]([CH3:20])[CH3:19])[C:11]=2[CH:12]=1)(=[O:5])=[O:4].[CH2:23]([C:22]([OH:29])=[O:28])[CH2:24][C:25]([OH:27])=[O:26] |f:4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CNS(=O)(=O)CC=1C=CC2=C(C1)C(=CN2)CCN(C)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.99 g
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
The reaction mass was stirred for 15–30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to reflux temperature
|
Type
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TEMPERATURE
|
Details
|
at reflux
|
Type
|
FILTRATION
|
Details
|
filtered in hot condition
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off completely from the filtrate under reduced pressure at a temperature of below 35–45° C
|
Type
|
ADDITION
|
Details
|
Cyclohexane (100 ml) was added to the resulting residual mass
|
Type
|
STIRRING
|
Details
|
stirred for 1–2 hours at a temperature of 25–35° C.
|
Type
|
CUSTOM
|
Details
|
to crystallize the solid
|
Type
|
FILTRATION
|
Details
|
Then the solid was filtered
|
Type
|
WASH
|
Details
|
washed with cyclohexane (50 ml)
|
Type
|
CUSTOM
|
Details
|
on subsequent drying under vacuum at a temperature of 25–35° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CNS(=O)(=O)CC=1C=CC2=C(C1)C(=CN2)CCN(C)C.C(CC(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |